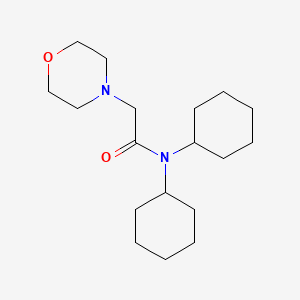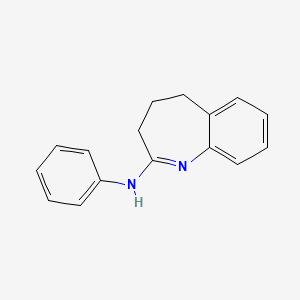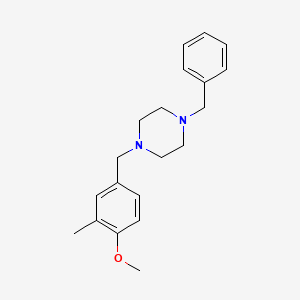![molecular formula C19H22N6O B5646569 2-anilino-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5646569.png)
2-anilino-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-anilino-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-pyrimidinecarboxamide often involves multistep chemical reactions. For instance, benzimidazole-substituted enaminones can react with arylguanidinium nitrates to produce compounds with a general structure resembling the target molecule, showcasing the complex synthetic pathways involved in creating such chemical entities (Determann et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of imidazole and pyrimidine rings, which are crucial for their biological activity. Molecular structure analyses, including X-ray crystallography, provide insights into the conformation and spatial arrangement of these compounds, facilitating a better understanding of their interaction mechanisms at the molecular level.
Chemical Reactions and Properties
These compounds participate in various chemical reactions that are pivotal in modifying their structure and enhancing their biological activity. For example, the modification of the imidazo[1,2-a]pyrimidine moiety to reduce metabolism mediated by aldehyde oxidase (AO) is a strategy to improve the stability and efficacy of these molecules (Linton et al., 2011).
properties
IUPAC Name |
2-anilino-N-methyl-N-[3-(1-methylimidazol-2-yl)propyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-24-12-10-20-17(24)9-6-11-25(2)18(26)15-13-21-19(22-14-15)23-16-7-4-3-5-8-16/h3-5,7-8,10,12-14H,6,9,11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXDLTREHNNKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCCN(C)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-pyrimidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646488.png)
![1-[(3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B5646491.png)

![(3S*,4R*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5646507.png)
![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide dihydrochloride](/img/structure/B5646513.png)
![N-(4-chlorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5646529.png)
![5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646535.png)
![2-anilino-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5646539.png)


![2-({[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5646554.png)
![1-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5646557.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane](/img/structure/B5646565.png)
![2-ethyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5646567.png)